

# Application Note: Analysis of Dipropetryn using Gas Chromatography-Mass Spectrometry

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## **Abstract**

This application note provides a detailed protocol for the analysis of **Dipropetryn**, a triazine herbicide, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are intended for researchers, scientists, and professionals in drug development and environmental monitoring. This document outlines procedures for sample preparation from water and soil matrices, instrumental analysis by GC-MS, and expected mass spectrometric fragmentation of **Dipropetryn**. Quantitative data from relevant studies are summarized to provide performance benchmarks.

## Introduction

**Dipropetryn** is a selective, systemic herbicide used for pre-emergence control of various weeds.[1] As with many pesticides, monitoring its presence in environmental samples and agricultural products is crucial to ensure environmental safety and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of pesticides due to its high sensitivity and selectivity.[2] This note details the analytical workflow for **Dipropetryn**, from sample collection and preparation to final detection and quantification.

## **Chemical Information**

IUPAC Name: 6-(ethylthio)-N2,N4-diisopropyl-1,3,5-triazine-2,4-diamine



Chemical Formula: C11H21N5S

Molecular Weight: 255.39 g/mol

• CAS Number: 4147-51-7

# **Experimental Protocols Sample Preparation**

The choice of sample preparation method is critical and depends on the sample matrix. Below are recommended protocols for water and soil samples.

1.1. Water Samples: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for triazine herbicide analysis in water.[3][4]

### Materials:

- SPE cartridges (e.g., C18 or polymeric sorbents)
- Methanol (HPLC grade)
- Ethyl acetate (GC grade)
- Deionized water
- Vacuum manifold
- Nitrogen evaporator

### Procedure:

- Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the sorbent does not go dry.
- Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.



- Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.
- Drying: Dry the cartridge under vacuum for 10-15 minutes.
- Elution: Elute the trapped analytes with 5-10 mL of ethyl acetate.
- Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
- Analysis: The concentrated sample is now ready for GC-MS analysis.
- 1.2. Soil Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted technique for pesticide residue analysis in food and soil matrices.[5]

### Materials:

- Acetonitrile (HPLC grade)
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) sorbent and magnesium sulfate
- Centrifuge and centrifuge tubes (50 mL and 15 mL)

### Procedure:

- Extraction: Weigh 10-15 g of the homogenized soil sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute.
- Salting-out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube.
  Shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.



- Dispersive SPE Cleanup: Transfer the acetonitrile supernatant to a 15 mL dSPE tube containing PSA and magnesium sulfate. Shake for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.
- Final Extract: The resulting supernatant is the final extract, ready for GC-MS analysis.

# **GC-MS Instrumental Analysis**

The following instrumental parameters are a starting point and may require optimization for specific instruments and applications. These are based on typical methods for triazine herbicide analysis.

Gas Chromatograph (GC) Conditions:

Parameter	Value	
Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness	
Injector Temperature	250 °C	
Injection Mode	Splitless	
Injection Volume	1 μL	
Carrier Gas	Helium at a constant flow of 1.0-1.5 mL/min	
Oven Program	Initial temperature 60°C, hold for 1-5 min, ramp at 8-15°C/min to 280-300°C, hold for 5-10 min	

Mass Spectrometer (MS) Conditions:



Parameter	Value	
Ionization Mode	Electron Ionization (EI)	
Electron Energy	70 eV	
Ion Source Temp.	230 °C	
Transfer Line Temp.	280 °C	
Acquisition Mode	Full Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis	

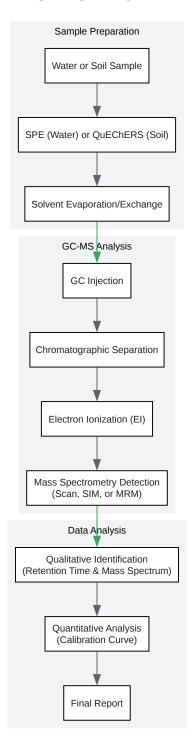
# Data Presentation Quantitative Data

The following table summarizes key quantitative parameters for **Dipropetryn** analysis. While a comprehensive validation study for **Dipropetryn** was not found in the immediate literature, the provided MS/MS transitions from an application notebook offer a solid basis for a quantitative method. Typical performance for triazine herbicides in multi-residue methods includes recoveries of 70-120% and relative standard deviations (RSDs) below 20%.

Parameter	Value	Source
Retention Time	~13.02 min	
Quantifier Ion (MRM)	241.90 > 149.80	-
Qualifier Ion (MRM)	254.90 > 180.30	
LOD/LOQ	Method dependent, typically in the low μg/kg to ng/L range for triazines	
Linearity	Typically R <sup>2</sup> > 0.99 over the calibration range	-



# Signaling Pathways and Experimental Workflows Logical Workflow for Dipropetryn Analysis



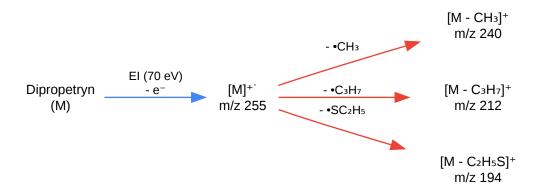
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Caption: General workflow for the analysis of **Dipropetryn** by GC-MS.



## **Proposed Fragmentation Pathway of Dipropetryn**

The fragmentation of s-triazine herbicides in electron ionization mass spectrometry typically involves cleavages of the alkyl side chains. The most common fragmentation pathway is the loss of an alkyl group from the amino substituent, leading to a stable ion. For **Dipropetryn**, the molecular ion (M<sup>+</sup>') is observed at m/z 255. The base peak is often the result of the loss of a methyl group from one of the isopropyl substituents.



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Caption: Proposed EI fragmentation of **Dipropetryn**.

## Conclusion

This application note provides a comprehensive guide for the analysis of **Dipropetryn** by GC-MS. The detailed protocols for sample preparation of water and soil samples, along with the specified instrumental parameters, offer a solid foundation for method development and validation. The included quantitative data and fragmentation information will aid researchers in achieving accurate and reliable results for the monitoring of this triazine herbicide.

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